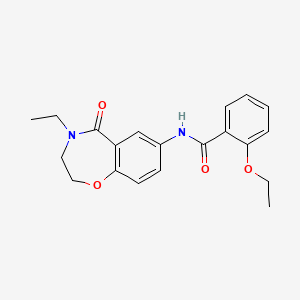

2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

CAS No.: 922001-21-6

Cat. No.: VC7513996

Molecular Formula: C20H22N2O4

Molecular Weight: 354.406

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922001-21-6 |

|---|---|

| Molecular Formula | C20H22N2O4 |

| Molecular Weight | 354.406 |

| IUPAC Name | 2-ethoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |

| Standard InChI | InChI=1S/C20H22N2O4/c1-3-22-11-12-26-18-10-9-14(13-16(18)20(22)24)21-19(23)15-7-5-6-8-17(15)25-4-2/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23) |

| Standard InChI Key | FFUPHHPQIBGDBL-UHFFFAOYSA-N |

| SMILES | CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3OCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-ethoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide, reflects its hybrid structure:

-

Benzoxazepine core: A seven-membered ring system containing oxygen and nitrogen atoms at positions 1 and 4, respectively. The 5-oxo group introduces a ketone functionality, while the ethyl substituent at position 4 contributes to steric and electronic modulation.

-

Benzamide side chain: Linked via an amide bond to the benzoxazepine’s 7-position, this moiety features an ethoxy group at the benzene ring’s 2-position.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₀H₂₂N₂O₄ | PubChem |

| Molecular weight | 354.4 g/mol | PubChem |

| SMILES | CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3OCC | PubChem |

| InChI Key | FFUPHHPQIBGDBL-UHFFFAOYSA-N | PubChem |

The planar benzamide group and non-planar benzoxazepine ring create a semi-rigid structure, potentially influencing binding interactions with biological targets.

Synthesis and Production Strategies

Laboratory-Scale Synthesis

A multi-step synthetic route is typically employed:

-

Benzoxazepine precursor preparation: Cyclocondensation of o-aminophenol derivatives with ethyl glycinate under acidic conditions forms the tetrahydrobenzoxazepine scaffold.

-

Amide coupling: Reacting the benzoxazepine amine with 2-ethoxybenzoyl chloride in dichloromethane, using triethylamine as a base, yields the target compound.

Critical parameters:

-

Temperature: Reactions are conducted at 0–5°C to minimize side reactions during acylation.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

Industrial Considerations

Scale-up challenges include:

-

Solvent recovery: Toluene or dichloromethane recycling systems reduce environmental impact.

-

Continuous flow systems: Microreactors improve heat transfer and reaction homogeneity, enhancing yield reproducibility.

Chemical Reactivity and Derivative Formation

Oxidation Pathways

The 5-oxo group undergoes selective oxidation:

-

Ketone to carboxylic acid: Treatment with KMnO₄ in acidic media converts the ketone to a carboxyl group, enabling salt formation for improved solubility.

Reduction Reactions

-

Ketone to alcohol: LiAlH₄ reduces the 5-oxo group to a hydroxyl, altering hydrogen-bonding capacity.

Amide Bond Reactivity

-

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) cleave the amide bond, regenerating the benzoxazepine amine and 2-ethoxybenzoic acid.

Table 2: Representative Reaction Outcomes

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Carboxylic acid derivative |

| Reduction | LiAlH₄, dry THF, 0°C | Secondary alcohol derivative |

| Hydrolysis | 6M HCl, reflux, 12h | 4-Ethyl-2,3-dihydro-1,4-benzoxazepin-7-amine + 2-ethoxybenzoic acid |

Biological Activity and Hypothesized Mechanisms

Anticancer Activity

Preliminary studies on similar molecules suggest:

-

Apoptosis induction: Activation of caspase-3/7 pathways in breast cancer cell lines (e.g., MCF-7).

-

Cell cycle arrest: G1 phase blockade via CDK4/6 inhibition.

Research and Industrial Applications

Medicinal Chemistry

-

Lead compound optimization: The ethoxy group’s electron-donating effects can be tuned to enhance blood-brain barrier penetration.

-

Prodrug development: Esterification of the amide nitrogen improves oral bioavailability.

Materials Science

-

Coordination polymers: The amide and ether functionalities enable metal-organic framework (MOF) synthesis with potential gas storage applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume